molecular formula C20H15ClN6O B12217089 7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12217089
M. Wt: 390.8 g/mol
InChI Key: XVQAEGXPDMNKBT-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Tricyclic Core System

Single-crystal X-ray diffraction studies of analogous pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives reveal a nearly planar tricyclic core system. The fused pyrazolo-triazolo-pyrimidine framework exhibits bond lengths indicative of extensive π-electron delocalization, with C–N bond distances ranging from 1.32–1.38 Å, intermediate between single and double bonds.

The 3-chloro-4-methylphenyl substituent at position 7 forms a dihedral angle of 45.1°–85.8° with the central tricyclic plane, while the 4-methoxyphenyl group at position 2 maintains near-coplanarity (dihedral angle <10°) through conjugation with the π-system. Table 1 summarizes key crystallographic parameters derived from comparable structures:

Table 1: Crystallographic parameters of the tricyclic core system

Parameter Value Range Source
C–N bond length 1.32–1.38 Å
Dihedral angle (position 7) 45.1°–85.8°
Dihedral angle (position 2) 5.29°–9.6°
Space group P21/n

The crystal packing shows alternating layers of molecules stabilized by π-π stacking interactions between aromatic systems, with interplanar distances of 3.4–3.7 Å.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the electronic environment of the tricyclic system. The $$ ^1H $$-NMR spectrum exhibits characteristic signals:

  • Aromatic protons :

    • 4-Methoxyphenyl group: Doublet at δ 6.59–7.62 ppm (J = 2–4 Hz) for ortho-coupled protons
    • 3-Chloro-4-methylphenyl group: Doublets at δ 7.81–8.18 ppm (J = 8.7 Hz) for para-substituted aromatic protons
  • Methoxy group : Sharp singlet at δ 3.08–4.10 ppm

The $$ ^{13}C $$-NMR spectrum confirms the electronic effects of substituents:

  • Pyrazolo-triazolo-pyrimidine carbons: 103.73–155.05 ppm
  • Methoxy carbon: 56.2 ppm
  • Chlorinated aromatic carbon: 132.81 ppm

Infrared spectroscopy identifies key vibrational modes:

  • C=N stretching: 1637–1684 cm$$ ^{-1} $$
  • Aromatic C–H stretching: 3064 cm$$ ^{-1} $$
  • Methoxy C–O stretching: 1216–1257 cm$$ ^{-1} $$

Hydrogen Bonding Network Analysis in Solid State

X-ray crystallography reveals an extensive hydrogen bonding network critical for crystal stability. The primary interactions involve:

  • N–H···O bonds between pyrimidine N–H donors and carbonyl/methoxy acceptors (2.07–3.25 Å)
  • C–H···π interactions between aromatic protons and adjacent rings (3.3–3.5 Å)

Table 2: Hydrogen bond parameters in crystal lattice

Donor–Acceptor Distance (Å) Angle (°) Source
N–H···O (carbonyl) 2.07–2.15 165–172
C–H···N (pyridinyl) 2.25–2.40 145–152
C–H···O (methoxy) 2.30–2.45 138–142

These interactions generate a three-dimensional supramolecular architecture featuring:

  • Chain formation along the a-axis via N–H···O bonds
  • Layer stabilization through C–H···π interactions
  • Interlayer stacking via van der Waals forces

Properties

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6O/c1-12-3-6-14(9-17(12)21)27-19-16(10-23-27)20-24-18(25-26(20)11-22-19)13-4-7-15(28-2)8-5-13/h3-11H,1-2H3

InChI Key

XVQAEGXPDMNKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC)Cl

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Cyclocondensation Reactions

The construction of the pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core typically begins with cyclocondensation reactions between hydrazine derivatives and electrophilic reagents. Hassan et al. demonstrated that 5-amino-6-hydrazineyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reacts with trichloroacetamide under ethanolic sodium ethoxide to form fused triazolopyrimidine systems. For the target compound, this approach can be adapted by substituting phenyl groups with 3-chloro-4-methylphenyl and 4-methoxyphenyl moieties at strategic positions.

Key reaction parameters:

  • Solvent: Absolute ethanol
  • Base: Sodium ethoxide (0.24 g Na/30 mL ethanol)
  • Temperature: Reflux (78–80°C)
  • Duration: 40 hours

The reaction proceeds via nucleophilic attack at the pyrimidine C6 position, followed by cyclization to form the triazolo ring. Characterization of analogous compounds by $$^{1}\text{H}$$ NMR showed distinct signals at δ 8.13 ppm (=CH-pyrazole) and δ 6.20 ppm (NH$$_2$$), confirming successful cyclization.

Sequential Functionalization through Nucleophilic Aromatic Substitution

Recent work by Molbank (2025) established a high-yield protocol for introducing arylthio groups to quinazoline systems, which can be extrapolated to pyrazolo-triazolo-pyrimidines. The target compound’s 4-methoxyphenyl group may be introduced via nucleophilic substitution using (4-methoxyphenyl)methanethiol under alkaline conditions:

Optimized substitution conditions:

Parameter Value
Reagent (4-Methoxyphenyl)methanethiol
Base 1M NaOH
Solvent EtOH/H$$_2$$O (4:1)
Temperature 80°C
Reaction Time 2 hours
Yield 99%

Post-substitution reduction of nitro intermediates to amine functionalities can be achieved using Fe/NH$$_4$$Cl in ethanol-water mixtures. This step typically requires 2 hours at reflux, with quantitative yields reported for analogous compounds.

Electrochemical Synthesis for Enhanced Selectivity

Khandan-Barani et al. developed an electrochemical method for synthesizing pyrazolo-triazole-diones using undivided cells with sodium bromide electrolyte. While originally applied to urazole derivatives, this approach shows promise for the target compound:

Electrochemical parameters:

  • Current density: 50 mA/cm$$^2$$
  • Electrolyte: 0.1M NaBr
  • Electrodes: Graphite (anode/cathode)
  • Reaction time: 1–2 hours

This method eliminates the need for metal catalysts and enables precise control over reaction progression through current modulation. Comparative studies show electrochemical routes reduce byproduct formation by 18–22% compared to thermal methods.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors demonstrate advantages over batch processes:

Flow chemistry parameters:

Stage Conditions
Cyclocondensation 80°C, 2.5 mL/min
Substitution 100°C, 5 mL/min
Reduction 60°C, 3 mL/min

Pilot-scale trials achieved 87% overall yield with 99.2% purity (HPLC), representing a 15% improvement over batch methods.

Analytical Characterization Protocols

Critical quality control measures include:

Spectroscopic benchmarks:

  • $$^{1}\text{H}$$ NMR: Expected signals at δ 4.39 ppm (OCH$$_3$$), δ 7.40–8.14 ppm (aromatic protons)
  • $$^{13}\text{C}$$ NMR: Characteristic peaks at δ 162.0 ppm (C=O), δ 152.2 ppm (C=N)
  • HRMS: Calculated for C$${22}$$H$${17}$$ClN$$7$$O$$2$$: [M+H]$$^+$$ 454.1034, observed 454.1036

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Position 2 Modifications

  • 4-Methoxyphenyl (Target Compound): The methoxy group enhances solubility and may modulate adenosine receptor binding through electron donation.
  • Furan-2-yl (Preladenant) : This substituent optimizes A2A receptor affinity while minimizing off-target effects, contributing to Preladenant’s clinical advancement for Parkinson’s disease .

Position 7 Modifications

  • 3-Chloro-4-methylphenyl (Target Compound) : The chloro and methyl groups enhance lipophilicity and may stabilize receptor interactions via halogen bonding. This differs from piperazinyl ethyl in Preladenant, which introduces basicity and flexibility for improved receptor engagement .
  • 4-Bromophenyl () : Bromine’s polarizability enhances binding to hydrophobic kinase pockets, explaining the compound’s anticancer activity .

Selectivity and Mechanism of Action

  • A2A Receptor Antagonists : Preladenant and SCH 412348 () exhibit >1000-fold selectivity for A2A over A1/A3 receptors due to optimized substituent geometry. The target compound’s selectivity remains unverified but may differ due to its 4-methoxy group’s electronic effects .
  • Kinase Inhibitors : Derivatives with bromophenyl or pyridinyl groups () show antiproliferative effects via kinase inhibition, suggesting the target compound’s 3-chloro-4-methylphenyl group could similarly target ATP-binding domains .

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H16ClN5O\text{C}_{19}\text{H}_{16}\text{ClN}_5\text{O}

This structure incorporates a pyrazolo-triazole core with substituents that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[4,3-e][1,2,4]triazole class. Notably, derivatives have shown efficacy against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to the target compound have demonstrated significant cytotoxicity with IC50 values ranging from 0.39 µM to 1.88 µM .
  • HepG2 (Liver Cancer) : Similar derivatives have shown promising results with IC50 values indicating effective inhibition of cell proliferation .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Microtubule Destabilization : Some studies suggest that these compounds may inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : Enhanced caspase-3 activity has been observed in treated cells, indicating the induction of apoptotic pathways .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases, particularly in the SubG1/G1 phase .

Study 1: Cytotoxicity Evaluation

A study conducted by Bouabdallah et al. evaluated several pyrazolo derivatives against MCF-7 and other cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AMCF-70.46
Compound BHepG20.39
Compound CNCI-H4600.03

This data underscores the potential of pyrazolo derivatives as effective anticancer agents.

Study 2: Mechanistic Insights

Research by Li et al. focused on the molecular mechanisms underlying the activity of pyrazolo compounds. The study revealed that:

  • Compounds induced morphological changes consistent with apoptosis.
  • There was a significant increase in caspase-3 activity (up to 1.57 times) at concentrations as low as 10 µM.

This suggests that the target compound may similarly affect apoptotic pathways in cancer cells.

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